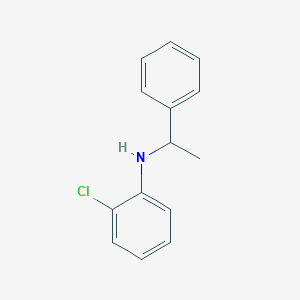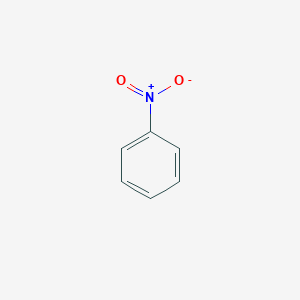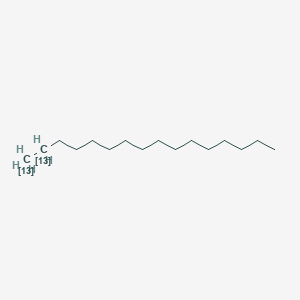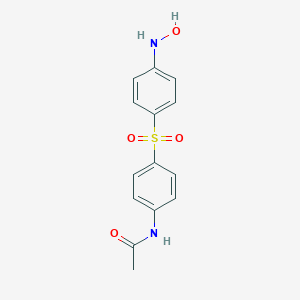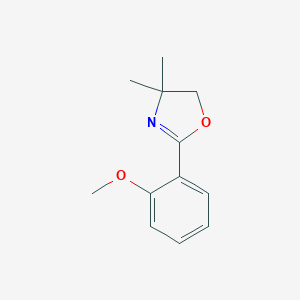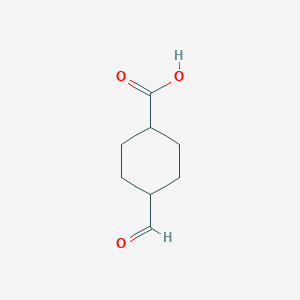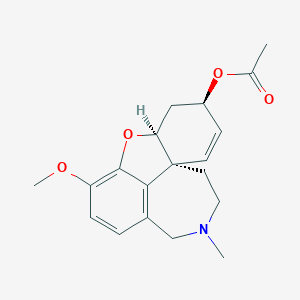
O-Acetylgalanthamine
Vue d'ensemble
Description
O-Acetylgalanthamine is an acetylated alkaloid, a natural product that can be isolated from Narcissus pseudonarcissus . It has a molecular weight of 329.39 and a chemical formula of C19H23NO4 .
Molecular Structure Analysis
The molecular structure of O-Acetylgalanthamine consists of 19 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be represented by the SMILES string: COC1=C2C(C@@=O)(CCN4C)C@@([H])O2)=C(C4)C=C1 .Physical And Chemical Properties Analysis
O-Acetylgalanthamine has a molecular weight of 329.39 and a chemical formula of C19H23NO4 . It’s recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Applications De Recherche Scientifique
Alzheimer’s Disease Treatment
O-Acetylgalanthamine: is recognized for its role in the treatment of Alzheimer’s disease due to its acetylcholinesterase (AChE) inhibitory activity . This enzyme inhibition is crucial because it increases the levels of acetylcholine in the brain, which is beneficial for Alzheimer’s patients. The compound has been compared to galanthamine, a well-known AChE inhibitor, and is used as a reference in studies exploring the efficacy of AChE inhibitors derived from natural sources .
Neuroscience Research
In neuroscience, O-Acetylgalanthamine has potential applications in the study of neurodevelopment and peripheral neuropathy . It’s used in computational experiments to understand its interactions with various human AChE structures, which can provide insights into the development of new therapeutic strategies for neurodegenerative diseases .
Pharmacology
Pharmacologically, O-Acetylgalanthamine is explored for its antioxidant properties and potential as an anti-cholinesterase agent . These properties make it a candidate for the development of drugs that could treat conditions associated with oxidative stress and cholinesterase activity .
Biochemistry
In biochemistry, the compound’s role as an acetylated alkaloid is of interest. It’s used in proteomics research to understand protein interactions and functions, particularly in the context of diseases like cancer where O-GlcNAcylation is upregulated .
Medicine
Medicinally, O-Acetylgalanthamine is part of the broader study of medicinal plants and their extracts. Its presence in certain species of the Amaryllidaceae family and its potential applications for the treatment of Alzheimer’s disease are of particular interest .
Analytical Chemistry
In analytical chemistry, O-Acetylgalanthamine can be used as a standard or reference compound in gas chromatography coupled to mass spectrometry (GC-MS) analyses to identify and quantify alkaloid profiles in plant species .
Orientations Futures
While specific future directions for O-Acetylgalanthamine are not available, it’s worth noting that plant biodiversity is an important source of compounds with medicinal properties . The alkaloid galanthamine, first isolated from Galanthus woronowii (Amaryllidaceae), is approved by the FDA for the palliative treatment of mild to moderate Alzheimer’s disease due to its acetylcholinesterase (AChE) inhibitory activity . This suggests potential future research directions for related compounds like O-Acetylgalanthamine.
Propriétés
IUPAC Name |
[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-12(21)23-14-6-7-19-8-9-20(2)11-13-4-5-15(22-3)18(17(13)19)24-16(19)10-14/h4-7,14,16H,8-11H2,1-3H3/t14-,16-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWNMOVEDXUICV-QOKNQOGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@]3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Acetylgalanthamine | |
CAS RN |
25650-83-3 | |
| Record name | O-acetylgalanthamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that O-acetylgalanthamine shows potential as an acetylcholinesterase (AChE) inhibitor. Could you elaborate on how this compound interacts with AChE and its potential implications for Alzheimer's disease?
A1: While the research article primarily focuses on identifying and characterizing alkaloids within the Rauhia species, including O-acetylgalanthamine, it doesn't directly investigate the specific interactions of O-acetylgalanthamine with AChE. The article highlights that computational experiments were conducted on structurally similar compounds like 3-O-acetylgalanthamine, indicating its potential as an AChE inhibitor [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





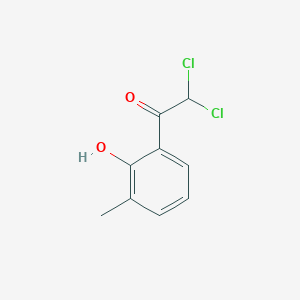
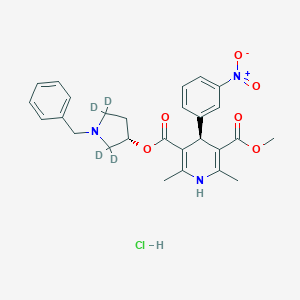
![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)

